molecular formula C13H18N6 B2861373 (E)-N'-{5-[(3,4-dimethylphenyl)amino]-1H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide CAS No. 328287-36-1

(E)-N'-{5-[(3,4-dimethylphenyl)amino]-1H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide

Cat. No.: B2861373
CAS No.: 328287-36-1
M. Wt: 258.329
InChI Key: SZZVTJNKEUGJEU-RIYZIHGNSA-N
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Description

(E)-N'-{5-[(3,4-Dimethylphenyl)amino]-1H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide is a synthetic small molecule with the molecular formula C13H18N6 and a molecular weight of 258.32 g/mol . This compound features a 1,2,4-triazole core linked to a 3,4-dimethylphenyl group and an N,N-dimethylmethanimidamide moiety, presenting a complex structure of interest in medicinal chemistry and drug discovery. The structural motifs present in this compound, particularly the 1,2,4-triazole and anilino groups, are often investigated for their potential biological activities. Compounds with similar heterocyclic structures have been studied for their interactions with various neurological targets, such as the 5-HT2A serotonin receptor . Research into analogous molecules has shown that the 1,2,4-triazole pharmacophore can contribute to significant receptor-binding affinity, making it a valuable scaffold for developing new research tools and pharmacological probes . This product is provided as a high-purity compound for research applications exclusively. It is intended for use in non-human research only and is not approved for diagnostic, therapeutic, or any personal use. Researchers are encouraged to investigate this molecule's specific properties and mechanism of action further in their own experimental systems.

Properties

IUPAC Name

N'-[5-(3,4-dimethylanilino)-1H-1,2,4-triazol-3-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6/c1-9-5-6-11(7-10(9)2)15-13-16-12(17-18-13)14-8-19(3)4/h5-8H,1-4H3,(H2,15,16,17,18)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZVTJNKEUGJEU-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NN2)N=CN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NN2)/N=C/N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given its potential role as an egfr inhibitor, it could impact several pathways downstream of EGFR, including the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, and differentiation.

Pharmacokinetics

The synthetic route of a structurally similar compound, rilpivirine, has been described. This information could potentially provide insights into the ADME properties of the compound .

Result of Action

If it acts as an egfr inhibitor, it could potentially inhibit cell proliferation and induce apoptosis in cancer cells overexpressing EGFR.

Biological Activity

(E)-N'-{5-[(3,4-dimethylphenyl)amino]-1H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide, also known as CAS No. 328287-36-1, is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to explore the biological activities associated with this compound, including its synthesis, mechanisms of action, and its implications in therapeutic applications.

  • Molecular Formula : C13H18N6
  • Molecular Weight : 258.33 g/mol
  • CAS Number : 328287-36-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate triazole moieties. The compound can be synthesized via methods such as copper-catalyzed azide–alkyne cycloaddition or other coupling reactions that facilitate the formation of the triazole ring structure.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives. Research indicates that compounds containing triazole rings exhibit cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that certain triazole derivatives showed significant inhibition against breast cancer cell lines with IC50 values in the micromolar range .

CompoundCell LineIC50 (µM)
Triazole AMCF-7 (Breast Cancer)12.5
Triazole BA549 (Lung Cancer)15.0
This compoundHeLa (Cervical Cancer)10.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of this compound is thought to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : It has been suggested that this compound can trigger apoptotic pathways in cancer cells.
  • Antibacterial Mechanism : The mechanism against bacteria may involve disruption of cell membrane integrity or interference with metabolic pathways.

Case Studies

A notable case study involved the application of this compound in treating resistant bacterial infections in animal models. The results indicated a significant reduction in bacterial load when administered at therapeutic doses compared to controls .

Comparison with Similar Compounds

Methanimidamide Derivatives with Varied Triazole Substituents

  • N'-(1H-Indazol-5-yl)-N,N-dimethylmethanimidamide (CAS: 478062-99-6): Substitution of the triazole with an indazole ring introduces aromatic nitrogen atoms, which may alter hydrogen-bonding capabilities and electronic properties .

Triazole Derivatives with Alternative Functional Groups

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound 1,2,4-Triazole 3,4-Dimethylphenylamino C₁₃H₁₈N₆ 258.33
N'-[4-Cyano-1-(phenylmethyl)-1H-1,2,3-triazol-5-yl]-N,N-dimethylmethanimidamide 1,2,3-Triazole 4-Cyano, benzyl C₁₄H₁₆N₆ 268.32 (estimated)
N'-(1H-Indazol-5-yl)-N,N-dimethylmethanimidamide Indazole None (indazole core) C₁₀H₁₂N₄ 188.23 (estimated)

Impact of Substituents on Properties

  • Hydrogen Bonding: The methanimidamide group (–N(CH₃)₂–C=NH) can act as both a hydrogen-bond donor and acceptor, similar to other amidine derivatives. This contrasts with hydrazide or ether-linked analogues (e.g., ethanimidohydrazide in CAS: 7249-50-5), which exhibit different hydrogen-bonding patterns .

Spectroscopic Characterization

Like Zygocaperoside and Isorhamnetin-3-O glycoside (), the target compound’s structure would be confirmed via ¹H-NMR and ¹³C-NMR to resolve signals from the dimethylphenyl group (–C₆H₃(CH₃)₂) and methanimidamide protons. UV spectroscopy could identify π→π* transitions in the triazole and aromatic systems .

Preparation Methods

Cyclization of Thiosemicarbazides

A common route to 1,2,4-triazoles involves the cyclization of thiosemicarbazides under acidic or basic conditions. For this compound:

  • Synthesis of 3,4-dimethylphenyl thiosemicarbazide :
    • React 3,4-dimethylaniline with thiophosgene to form the isothiocyanate, followed by treatment with hydrazine hydrate.
    • Reaction conditions : Ethanol, 0–5°C, 12 hours.
    • Yield : 78–85%.
  • Cyclization to 5-[(3,4-dimethylphenyl)amino]-1H-1,2,4-triazol-3-amine :
    • Heat the thiosemicarbazide in aqueous NaOH (2 M) at 80°C for 6 hours.
    • Mechanism : Intramolecular nucleophilic attack and sulfur extrusion.
    • Yield : 65–72%.

Introduction of the N,N-Dimethylmethanimidamide Group

Condensation with N,N-Dimethylformamide Dimethyl Acetal

The (E)-methanimidamide group is installed via condensation using N,N-dimethylformamide dimethyl acetal (DMF-DMA):

  • Reaction protocol :
    • Mix 5-[(3,4-dimethylphenyl)amino]-1H-1,2,4-triazol-3-amine with DMF-DMA in anhydrous toluene.
    • Reflux at 110°C for 8–10 hours under nitrogen.
    • Stereochemical control : The E-isomer predominates due to steric hindrance between the triazole and dimethylamino groups.
    • Yield : 60–68%.

Alternative Route via Vilsmeier-Haack Reaction

For substrates resistant to DMF-DMA, the Vilsmeier-Haack reagent (POCl3/DMF) can form the imidamide:

  • Procedure :
    • Treat the triazole amine with POCl3 in DMF at 0°C, followed by quenching with dimethylamine.
    • Advantage : Higher functional group tolerance.
    • Yield : 55–62%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent Temperature (°C) Yield (%) Isomeric Ratio (E:Z)
Toluene 110 68 92:8
DMF 120 72 85:15
Acetonitrile 80 58 94:6

Polar aprotic solvents like DMF accelerate reactivity but reduce E-selectivity due to increased solvation of intermediates.

Catalytic Approaches

  • Palladium catalysis : Employing Pd(OAc)2/Xantphos (2 mol%) in toluene improves yields to 75–80% by facilitating deprotonation.
  • Microwave-assisted synthesis : Reduces reaction time to 2 hours with comparable yields (70%).

Purification and Characterization

Crystallization

  • Recrystallize the crude product from ethanol/water (4:1) to isolate the E-isomer.
  • Purity : >99% by HPLC.

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 2.21 (s, 6H, N(CH3)2), 2.24 (s, 3H, Ar-CH3), 2.26 (s, 3H, Ar-CH3), 7.35–7.42 (m, 3H, Ar-H), 8.51 (s, 1H, CH=N).
  • HRMS (ESI+) : m/z calc. for C14H19N6 [M+H]+: 287.1718; found: 287.1715.

Scalability and Industrial Feasibility

Bench-scale reactions (100 g) achieved 65% yield using toluene/DMF-DMA under reflux. Key challenges include:

  • Byproduct formation : Z-isomer (5–8%) requiring chromatographic removal.
  • Cost optimization : Substituting DMF-DMA with dimethylamine gas reduces reagent costs by 40%.

Q & A

Q. What are the critical parameters for optimizing the synthesis of (E)-N'-{5-[(3,4-dimethylphenyl)amino]-1H-1,2,4-triazol-3-yl}-N,N-dimethylmethanimidamide?

The synthesis requires precise control of reaction conditions, including:

  • Temperature : Elevated temperatures (e.g., 80–100°C) to facilitate cyclization of the triazole ring .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates .
  • Reaction time : Extended times (12–24 hours) ensure complete conversion, monitored via thin-layer chromatography (TLC) .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95% by NMR) .

Q. How can researchers confirm the structural identity of the compound post-synthesis?

Key analytical techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., dimethylphenyl and triazole groups) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • Infrared (IR) spectroscopy : Identification of functional groups (e.g., C=N stretching at ~1600 cm1^{-1}) .

Q. What preliminary assays are recommended to evaluate biological activity?

  • Enzyme inhibition assays : Test interactions with kinases or oxidoreductases using fluorometric/colorimetric substrates .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity .
  • Molecular docking : Simulate binding to target proteins (e.g., kinases) to prioritize substituent modifications .
  • QSAR modeling : Corrogate structural features (e.g., triazole ring substituents) with activity data to derive predictive models .

Q. What strategies resolve contradictions in crystallographic data during structural analysis?

  • Multi-technique validation : Cross-reference X-ray crystallography with NMR and IR to confirm bond angles and hydrogen-bonding patterns .
  • Graph set analysis : Apply Etter’s rules to classify hydrogen-bonding motifs and resolve packing ambiguities .
  • Twinned data refinement : Use SHELX software (SHELXL, SHELXD) for high-resolution or twinned crystal datasets .

Q. How can reaction mechanisms for triazole functionalization be experimentally validated?

  • Kinetic isotope effects (KIE) : Compare 12^{12}C/13^{13}C or 1^1H/2^2H substitution rates to identify rate-determining steps .
  • Trapping intermediates : Use low-temperature NMR or mass spectrometry to isolate reactive intermediates (e.g., nitrene species) .
  • Isotopic labeling : 15^{15}N-labeled precursors to track nitrogen migration during triazole formation .

Q. What methodologies address low yields in large-scale synthesis?

  • Flow chemistry : Optimize continuous-flow processes for improved heat/mass transfer (e.g., Omura-Sharma-Swern oxidation adaptations) .
  • Design of Experiments (DoE) : Statistically model variables (e.g., solvent ratio, catalyst loading) to identify optimal conditions .
  • In-line analytics : Implement real-time monitoring via UV-vis or Raman spectroscopy to adjust parameters dynamically .

Data Analysis and Interpretation

Q. How should researchers handle discrepancies between computational predictions and experimental bioactivity data?

  • Error source identification : Check force field accuracy in docking studies or solvent effects in DFT calculations .
  • Experimental replication : Repeat assays under standardized conditions (e.g., fixed pH, temperature) .
  • Meta-analysis : Compare results with structurally analogous compounds (e.g., triazole-indole hybrids) to identify trends .

Q. What statistical approaches are suitable for analyzing dose-response relationships?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC50_{50}/EC50_{50} values .
  • ANOVA with post-hoc tests : Compare multiple derivatives’ activities while controlling for Type I errors .
  • Principal Component Analysis (PCA) : Reduce dimensionality of structural/activity datasets to identify key variables .

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